Eldoral Eldoral Tricyclic antidepressant similar to IMIPRAMINE, but with more antihistaminic and sedative properties.
Brand Name: Vulcanchem
CAS No.: 509-87-5
VCID: VC1602939
InChI: InChI=1S/C11H17N3O3/c1-2-11(14-6-4-3-5-7-14)8(15)12-10(17)13-9(11)16/h2-7H2,1H3,(H2,12,13,15,16,17)
SMILES: CCC1(C(=O)NC(=O)NC1=O)N2CCCCC2
Molecular Formula: C11H17N3O3
Molecular Weight: 239.27 g/mol

Eldoral

CAS No.: 509-87-5

Cat. No.: VC1602939

Molecular Formula: C11H17N3O3

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Eldoral - 509-87-5

Specification

CAS No. 509-87-5
Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
IUPAC Name 5-ethyl-5-piperidin-1-yl-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C11H17N3O3/c1-2-11(14-6-4-3-5-7-14)8(15)12-10(17)13-9(11)16/h2-7H2,1H3,(H2,12,13,15,16,17)
Standard InChI Key ZFVLHMJCLWOOOY-UHFFFAOYSA-N
SMILES CCC1(C(=O)NC(=O)NC1=O)N2CCCCC2
Canonical SMILES CCC1(C(=O)NC(=O)NC1=O)N2CCCCC2
Melting Point 215.0 °C

Introduction

Chemical Properties and Structure

Basic Chemical Identity

Eldoral is identified through several standardized identifiers that facilitate its recognition in scientific literature and chemical databases:

ParameterValue
CAS Number509-87-5
Molecular FormulaC11H17N3O3
Molecular Weight239.27 g/mol
IUPAC Name5-ethyl-5-(piperidin-1-yl)-1,3-diazinane-2,4,6-trione
Other Names5-Ethyl-5-(1-piperidyl)barbituric acid, Ethylpentamethyleneuramil

Table 1: Chemical identity parameters of Eldoral

Physical Properties

The physical properties of Eldoral have been characterized through various analytical methods, providing insights into its behavior under different conditions:

PropertyValue
Physical StateSolid
Melting Point215°C
Boiling Point381.93°C (estimated)
Density1.1771 g/cm³ (estimated)
XLogP30.6
Water SolubilityLimited (0.01 M)

Table 2: Physical properties of Eldoral

Structural Characteristics

Eldoral possesses a unique chemical structure that combines a barbituric acid core with a piperidine substituent at the 5-position. The compound features:

  • A pyrimidinetrione ring system (barbituric acid core)

  • An ethyl group at the 5-position

  • A piperidine ring attached to the 5-position

  • Three carbonyl groups at positions 2, 4, and 6

The molecular structure includes multiple hydrogen bond donors and acceptors, which contribute to its crystalline packing arrangements and potential biological interactions .

Polymorphic Forms

Research has revealed that Eldoral exists in multiple crystalline forms, specifically two distinct polymorphs (designated as Ia and Ib) and a diethylammonium salt form. These polymorphs exhibit different hydrogen-bonding patterns and crystal packing arrangements:

  • Polymorph Ia displays a hydrogen-bonded layer structure parallel to the (100) plane, utilizing the piperidine nitrogen atom and the barbiturate carbonyl group in the 2-position for N-H···N and N-H···O=C hydrogen bonds .

  • Polymorph Ib contains pseudosymmetry elements with two independent molecules connected via N-H···O=C (4/6-position) and N-H···N (piperidine) hydrogen bonds, forming a chain structure in the100 direction .

  • The diethylammonium salt (diethylammonium 5-ethyl-5-(piperidin-1-yl)barbiturate) forms hydrogen-bonded layers parallel to (010), resembling the structure in polymorph Ia .

Pharmacological Classification

Therapeutic Classification

Eldoral has been described as a "tricyclic antidepressant similar to imipramine, but with more antihistaminic and sedative properties" . This places it in the broader category of psychoactive compounds with potential applications in treating various neuropsychiatric conditions.

Drug Class Categorization

According to multiple sources, Eldoral is classified as a barbiturate depressant. In the World Health Organization's Expert Committee on Drug Dependence documentation, it is listed alongside other barbituric acid derivatives, confirming its classification within this pharmacological family . Barbiturates generally function as central nervous system depressants through their action on GABA receptors.

Classification LevelCategory
Primary ClassBarbiturate
Subclass5,5-disubstituted barbituric acid derivative
Pharmacological ActionCentral nervous system depressant
Comparison GroupTricyclic compounds with sedative properties

Table 3: Pharmacological classification of Eldoral

Crystallographic Research Findings

Crystal Structure Analysis

Detailed crystallographic studies have provided significant insights into the molecular arrangement of Eldoral in its solid state. The research published in crystallographic journals has revealed:

  • The presence of multiple stable crystalline forms (polymorphs) with distinct packing arrangements

  • Specific hydrogen bonding patterns that dictate the three-dimensional structure

  • Unique layer formations that differentiate Eldoral from other barbiturate compounds

The crystal structures of both polymorphs and the diethylammonium salt have been deposited in crystallographic databases with supporting data including:

  • Crystallographic Information Files (CIF)

  • Structure factor files

  • Chemical Markup Language (CML) files

Hydrogen Bonding Networks

A distinctive feature of Eldoral's crystal structure is its hydrogen bonding network. Unlike many other barbiturates, Eldoral demonstrates unique hydrogen-bonded chain and layer structures due to the involvement of the piperidine group as a hydrogen-bond acceptor. This structural characteristic may influence its physical properties, such as solubility, stability, and potentially its biological activity .

Comparative Analysis with Related Compounds

Eldoral can be contextualized through comparison with structurally related barbiturates and compounds with similar pharmacological properties:

CompoundChemical Relationship to EldoralDistinguishing Features
ImipramineReferenced as pharmacologically similarTricyclic antidepressant with less pronounced antihistaminic and sedative effects
Other barbiturates (e.g., Brallobarbital, Eunarcon)Same drug classDifferent substitution patterns at the 5-position
5,5-disubstituted barbituric acidsSame structural subclassVarious side chains affecting pharmacokinetic and pharmacodynamic properties

Table 4: Comparison of Eldoral with related compounds

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